2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole
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Overview
Description
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is an organic compound that combines the structural features of dibenzofuran and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole typically involves the coupling of dibenzofuran and carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the two aromatic systems . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell damage .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the carbazole moiety.
Carbazole: Contains the carbazole structure but does not have the dibenzofuran component.
2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative of dibenzofuran with different functional groups.
Uniqueness
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is unique due to its combined structural features of both dibenzofuran and carbazole, which confer distinct chemical and physical properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H15NO |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-dibenzofuran-4-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NO/c1-3-10-21-17(6-1)18-13-12-15(14-22(18)25-21)16-8-5-9-20-19-7-2-4-11-23(19)26-24(16)20/h1-14,25H |
InChI Key |
MTWCYJXDNBQAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origin of Product |
United States |
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